![molecular formula C15H15N3O2S B2505224 N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-30-4](/img/structure/B2505224.png)

N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of the thiazolopyrimidine class, which has been the subject of various studies due to its potential biological properties. Research has shown that compounds within this class exhibit a range of medicinal properties, including antimicrobial and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives typically involves the reaction of different starting materials, such as ethyl carboxylates and amines, to form the core structure. For instance, the preparation of similar compounds has been achieved through the reaction of ethyl carboxilate thiadiazolopyrimidines with N,N-diethylamin . Another method includes the reaction of diaryl tetrahydropyrimidine carboxamides with ethyl chloroacetate . These methods highlight the versatility in the synthesis of thiazolopyrimidine derivatives, which can be tailored to introduce various substituents and achieve desired biological activities.

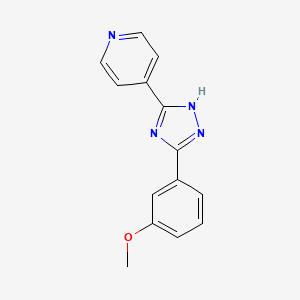

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of a thiazolopyrimidine core, which can be further modified with various substituents. The structure of these compounds has been elucidated using spectroscopic methods such as NMR, 13C, and IR spectroscopy . The coplanarity of the thiazolopyrimidine system with other aromatic systems, such as naphthalene, can influence the compound's properties, as seen in a related compound where the dihedral angle between the thiazolopyrimidine and the benzene ring of a substituent was determined to be 94.7° .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carboxamide group, in particular, can participate in reactions with amines, which can lead to the formation of different derivatives with potential for increased biological activity . The reactivity of these compounds can be exploited to synthesize a wide array of derivatives, each with unique properties and potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's solubility, stability, and reactivity. The antimicrobial activity of some synthesized thiazolopyrimidine derivatives suggests that these compounds can interact with biological targets, which is likely a result of their chemical properties . Additionally, the anti-inflammatory activity of certain derivatives in the carrageenin oedema test and RPAR in rats indicates that these compounds can modulate physiological responses, which is also related to their chemical structure and properties .

Scientific Research Applications

Biological Properties and Medicinal Applications

Thiazolopyrimidine derivatives have been explored for various biological properties and potential medicinal applications. For instance, some compounds in this class have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as their potential as anti-inflammatory and antinociceptive agents. These studies suggest that thiazolopyrimidine derivatives can serve as a basis for developing new therapeutic agents with diverse biological activities.

Synthesis and Chemical Reactions

The synthesis of thiazolopyrimidine derivatives often involves cyclization reactions and interactions with various reagents to produce compounds with specific properties. These synthetic routes offer insights into the chemical versatility and reactivity of thiazolopyrimidine compounds, enabling the design and synthesis of derivatives with tailored biological activities.

Heterocyclic Chemistry

Thiazolopyrimidines are an important class of heterocyclic compounds, which are pivotal in the field of medicinal chemistry. The incorporation of thiazole and pyrimidine rings can result in compounds with unique chemical and pharmacological properties, making them valuable scaffolds for drug development.

Mechanism of Action

Target of Action

N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been synthesized and studied for its potential biological activities . .

Mode of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their structural resemblance to purine .

Biochemical Pathways

Thiazolopyrimidines are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds in the thiazolopyrimidine class have been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

The synthesis of related thiazolopyrimidines has been performed using environmentally safe and efficient methods .

properties

IUPAC Name |

N-(2-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-2-10-5-3-4-6-12(10)17-13(19)11-9-16-15-18(14(11)20)7-8-21-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDUQSGRSQBETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)